2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
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Overview
Description
2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a sulfonyl group, and a piperazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of biphenyl-4-sulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with N-ethyl-6-methylpyrimidin-4-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfone derivatives, cyclohexyl derivatives, and various substituted piperazine compounds .
Scientific Research Applications
2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-((2-(4-(biphenyl-4-yl)piperazin-1-yl)ethyl)(propyl)amino)-cyclohexanone: Investigated for its neuroprotective properties.
Uniqueness
2-(4-{[1,1'-biphenyl]-4-sulfonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-3-24-22-17-18(2)25-23(26-22)27-13-15-28(16-14-27)31(29,30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYVNIJSKIOZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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